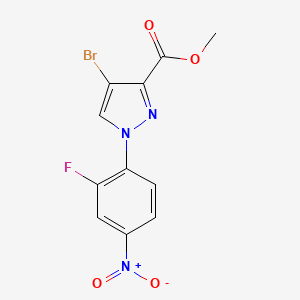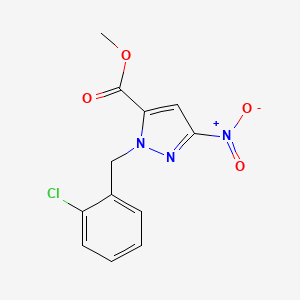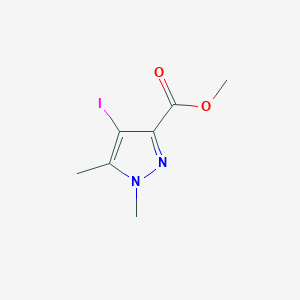![molecular formula C21H24Br2N2O4S B10905838 tert-butyl 2-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10905838.png)
tert-butyl 2-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,3-dibromo-6-hydroxy-5-méthoxyphényl)-méthylidène)-amino]-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de tert-butyle est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un noyau thieno[2,3-c]pyridine, connu pour son activité biologique et ses applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse du 2-(2,3-dibromo-6-hydroxy-5-méthoxyphényl)-méthylidène)-amino]-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridine-3-carboxylate de tert-butyle
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and optimize its use in various applications.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
- TERT-BUTYL 2-{[(E)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C21H24Br2N2O4S |
|---|---|
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
tert-butyl 2-[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H24Br2N2O4S/c1-21(2,3)29-20(27)16-11-6-7-25(4)10-15(11)30-19(16)24-9-12-17(23)13(22)8-14(28-5)18(12)26/h8-9,26H,6-7,10H2,1-5H3/b24-9+ |
Clé InChI |
DNWFVWAQTZFNJE-PGGKNCGUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)/N=C/C3=C(C(=CC(=C3Br)Br)OC)O |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(SC2=C1CCN(C2)C)N=CC3=C(C(=CC(=C3Br)Br)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide](/img/structure/B10905760.png)



![4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B10905788.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10905796.png)
![3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905799.png)

![Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905811.png)
![Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B10905815.png)

![4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B10905828.png)

![N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10905836.png)
